molecular formula C7H7BrN2O2 B8005303 2,3-Diamino-5-bromobenzoic acid

2,3-Diamino-5-bromobenzoic acid

Cat. No.: B8005303
M. Wt: 231.05 g/mol
InChI Key: JVEDLHSFCNPYJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Diamino-5-bromobenzoic acid is an aromatic compound with the molecular formula C7H7BrN2O2. It is a white to light yellow crystalline powder that is soluble in water and alcohol, and slightly soluble in ether . This compound contains both amino and bromine functional groups, which contribute to its unique chemical properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Diamino-5-bromobenzoic acid typically involves the bromination of 2,3-diaminobenzoic acid. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions . The reaction proceeds as follows:

2,3-Diaminobenzoic acid+Br22,3-Diamino-5-bromobenzoic acid\text{2,3-Diaminobenzoic acid} + \text{Br}_2 \rightarrow \text{this compound} 2,3-Diaminobenzoic acid+Br2​→2,3-Diamino-5-bromobenzoic acid

Industrial Production Methods

Industrial production of this compound involves large-scale bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The product is then purified through recrystallization or other suitable methods to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

2,3-Diamino-5-bromobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,3-Diamino-5-bromobenzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential use in drug development, particularly in the design of antiviral and anticancer agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 2,3-Diamino-5-bromobenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino groups can form hydrogen bonds with active sites of enzymes, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-bromobenzoic acid
  • 3-Amino-5-bromobenzoic acid
  • 2,3-Diaminobenzoic acid
  • 2,3-Diamino-4-bromobenzoic acid

Uniqueness

2,3-Diamino-5-bromobenzoic acid is unique due to the presence of both amino groups and a bromine atom on the benzene ring. This combination of functional groups allows for a diverse range of chemical reactions and applications, making it a versatile compound in various fields of research and industry .

Properties

IUPAC Name

2,3-diamino-5-bromobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,9-10H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVEDLHSFCNPYJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)N)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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